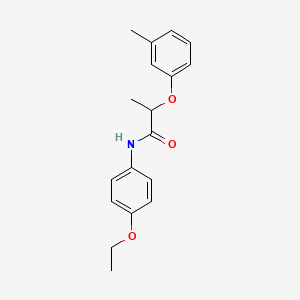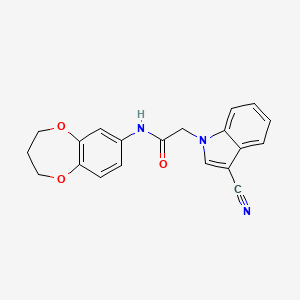![molecular formula C17H25N3O5S B4426641 ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)
ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate
描述
Ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate, also known as E-64d, is a chemical compound that has been widely used in scientific research for its inhibitory effects on cysteine proteases. Cysteine proteases are enzymes that play important roles in various physiological processes, including protein degradation, antigen processing, and apoptosis. E-64d has been shown to be a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying the functions of these enzymes in vitro and in vivo.
作用机制
Ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the thiol group of the catalytic cysteine residue, thereby preventing the enzyme from carrying out its normal functions. This compound has been shown to be a highly specific inhibitor of cysteine proteases, with little or no effect on other classes of proteases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific cysteine protease being inhibited. For example, inhibition of cathepsin B by this compound has been shown to reduce the invasion and metastasis of cancer cells, while inhibition of calpains by this compound has been shown to reduce the degradation of myofibrillar proteins in muscle cells. This compound has also been shown to induce autophagy and inhibit apoptosis in certain cell types.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate in lab experiments is its high selectivity for cysteine proteases. This allows researchers to specifically target these enzymes without affecting other proteases or cellular processes. This compound is also relatively easy to use and has a long half-life, which makes it suitable for both in vitro and in vivo experiments. However, one limitation of using this compound is its irreversible binding to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate and its effects on cysteine proteases. One area of interest is the development of more potent and selective inhibitors of specific cysteine proteases, which could have therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the role of cysteine proteases in autophagy and apoptosis, and the potential use of this compound as a tool to modulate these processes. Finally, further research is needed to explore the potential toxic effects of this compound and to develop strategies to minimize these effects in lab experiments.
科学研究应用
Ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate has been widely used in scientific research for its inhibitory effects on cysteine proteases. It has been shown to be a potent and selective inhibitor of cathepsins B, H, and L, as well as other cysteine proteases such as calpains and caspases. This compound has been used to study the functions of these enzymes in various physiological processes, including autophagy, apoptosis, and inflammation.
属性
IUPAC Name |
ethyl 4-[4-[ethylsulfonyl(methyl)amino]benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-25-17(22)20-12-10-19(11-13-20)16(21)14-6-8-15(9-7-14)18(3)26(23,24)5-2/h6-9H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFMVPGLSDFIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426570.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4426581.png)
![4-methyl-3-[(2,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B4426597.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4426601.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426605.png)

![4-(2-propyn-1-yloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4426617.png)



![[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)
![methyl 2-[({[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4426654.png)
